molecular formula C15H12N4O3S B2754695 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 1787879-83-7

3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2754695
CAS No.: 1787879-83-7
M. Wt: 328.35
InChI Key: RRBXWNLDECSEGF-UHFFFAOYSA-N
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Description

3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. Its molecular architecture, featuring a quinoxaline moiety linked to a thiazolidine-2,4-dione core via an azetidine spacer, is designed to mimic ATP and interact with the catalytic sites of various protein kinases. This compound is primarily investigated for its potential as a scaffold for developing novel therapeutics targeting Receptor Tyrosine Kinases (RTKs) and other key signaling proteins implicated in proliferative diseases. Researchers utilize this molecule to study and modulate intracellular signaling pathways that control cell growth, differentiation, and survival. Its research value lies in its utility as a key intermediate or a lead compound for the synthesis and optimization of more potent and selective kinase inhibitors, aiding in the exploration of new oncology and anti-proliferative drug candidates . The mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of target kinases, thereby preventing phosphorylation and subsequent downstream signal transduction. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c20-13-8-23-15(22)19(13)9-6-18(7-9)14(21)12-5-16-10-3-1-2-4-11(10)17-12/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBXWNLDECSEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)N4C(=O)CSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common approach is the condensation of quinoxaline-2-carboxylic acid with azetidin-3-amine, followed by cyclization with thiazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Green chemistry principles, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Scientific Research Applications

The applications of 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione are diverse and include:

  • Medicinal Chemistry :
    • Investigated for its potential as an antimicrobial , antiviral , and anticancer agent.
    • Exhibits hypoglycemic activity through PPAR-γ receptor activation.
  • Biological Research :
    • Used in studies exploring enzyme inhibition and receptor modulation.
    • Evaluated for its antioxidant properties by scavenging reactive oxygen species (ROS).
  • Synthetic Chemistry :
    • Serves as a building block for synthesizing more complex heterocyclic compounds.
    • Engages in various chemical reactions such as oxidation, reduction, and substitution.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Anticancer Activity

Research has indicated that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione can induce apoptosis in cancer cells through enzyme inhibition and protein interaction .

Antimicrobial Properties

Investigations into thiazolidinone derivatives have revealed their effectiveness against various bacterial strains by inhibiting cell wall synthesis . The unique structural features of this compound allow it to interact with microbial targets effectively.

Mechanism of Action

The mechanism of action of 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, while the azetidine and thiazolidine rings may interact with proteins, inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Analogues of Thiazolidine-2,4-Dione Derivatives

The TZD scaffold allows extensive modifications at positions 3 and 5, enabling diverse biological activities. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of TZD Derivatives
Compound Name/Structure Key Substituents Biological Activities Reference
Target Compound Quinoxaline-2-carbonyl-azetidinyl Potential: Antidiabetic, antimicrobial (inferred from quinoxaline’s role in kinase inhibition)
5-Arylidene-TZD (e.g., 5-(4-chlorobenzylidene)-TZD) Arylidene at position 5 Antioxidant (DPPH scavenging), antidiabetic (PPAR-γ agonism)
3-Coumarinyl-TZD (e.g., 3-(7-hydroxy-2-oxochromen-4-ylmethyl)-TZD) Coumarinyl at position 3 Antioxidant, anti-inflammatory
3-Benzyl-TZD Benzyl at position 3 Structural studies, comparative bioactivity (e.g., antimicrobial)
3-Azetidinyl-TZD (e.g., 3-[1-(trifluoromethylphenyl)acetyl]azetidin-3-yl-TZD) Azetidinyl with trifluoromethylphenyl Potential: Enhanced metabolic stability and bioavailability

Key Findings from Analogous Compounds

Antidiabetic Activity :

  • 5-Arylidene-TZDs (e.g., compounds ad21 and ad22 ) demonstrated significant hypoglycemic effects in streptozotocin-induced diabetic rats, outperforming rosiglitazone in reducing blood glucose levels .
  • 2,4-Thiazolidinedione-based amides showed PPAR-γ agonist activity, critical for insulin sensitization, with EC50 values comparable to pioglitazone .

Antioxidant Activity :

  • 5-Arylidene-TZDs (e.g., 5-(4-hydroxybenzylidene)-TZD) exhibited potent DPPH radical scavenging (IC50: 12–18 μM), attributed to the electron-donating groups on the aryl ring .
  • 3-Coumarinyl-TZDs displayed synergistic antioxidant effects due to the hydroxyl group on the coumarin moiety .

Antimicrobial and Anti-Tubercular Activity: 3,5-Disubstituted-TZDs (e.g., compound 95: 3-(2-amino-5-nitrophenyl)-TZD) showed anti-tubercular activity (MIC: 3.12 µg/mL against M. tuberculosis), comparable to pyrazinamide .

Structural Advantages of Azetidinyl-TZDs :

  • The azetidine ring’s conformational rigidity may improve target binding and reduce off-target effects compared to larger heterocycles (e.g., piperidine) .
  • The trifluoromethylphenyl analog () highlights the role of fluorine in enhancing metabolic stability and lipophilicity .

Unique Features of the Target Compound

  • Azetidine-3-yl Linkage : The compact azetidine ring may reduce steric hindrance, improving binding to enzymes like PPAR-γ or bacterial targets .

Biological Activity

3-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is C15H12N4O3SC_{15}H_{12}N_{4}O_{3}S, with a molecular weight of approximately 328.3 g/mol. The compound features a quinoxaline moiety, an azetidine ring, and a thiazolidine-2,4-dione structure, which collectively contribute to its biological activity.

The mechanism of action of this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes. For instance, the quinoxaline moiety can intercalate with DNA and disrupt replication and transcription processes.
  • Protein Interaction : The azetidine and thiazolidine rings can interact with various proteins, potentially altering their function and leading to apoptosis in cancer cells.
  • Antimicrobial Activity : Some studies suggest that derivatives of thiazolidine compounds exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.

Anticancer Properties

Research has demonstrated that compounds similar to 3-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione exhibit significant anticancer activity. For example:

  • In vitro Studies : A study indicated that quinoxaline derivatives showed inhibitory effects on tumor cell lines with IC50 values lower than 10 µM, demonstrating their potential as anticancer agents .
CompoundTumor Cell LineIC50 (µM)
Quinoxaline DerivativeA549 (Lung Cancer)<10
Quinoxaline DerivativeMCF7 (Breast Cancer)<10

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Bacterial Inhibition : Similar thiazolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various bacterial strains .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30

Case Studies

  • Anticancer Efficacy : A study involving the synthesis and evaluation of quinoxaline derivatives revealed that compounds containing the thiazolidine structure exhibited enhanced cytotoxicity against multiple cancer cell lines compared to standard drugs like doxorubicin .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related thiazolidine derivatives found that they effectively inhibited the growth of resistant bacterial strains, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Q. Key Data :

StepStarting MaterialsReagents/ConditionsYield (%)Reference
1Thiourea derivativesHCl, reflux60–75
2Quinoxaline-2-carboxylic acidEDC, DMF, N₂50–65

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR confirms the planar thiazolidinedione core and substituent connectivity (e.g., azetidine protons at δ 3.5–4.5 ppm, quinoxaline aromatic protons at δ 8.0–9.0 ppm) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in the azetidine and quinoxaline regions.

X-ray Crystallography : Validates stereochemistry and bond angles (e.g., thiazolidinedione ring planarity, dihedral angles between substituents) .

Mass Spectrometry (HRMS/ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₃N₅O₃S: 403.0732) .

Advanced: How do electronic effects of substituents on the quinoxaline ring influence biological activity?

Answer:
Electron-withdrawing groups (EWGs) on the quinoxaline ring (e.g., -F, -CF₃) enhance electrophilicity, improving target binding (e.g., enzyme inhibition). For example:

  • Fluorine substituents increase metabolic stability and H-bonding interactions with receptors .
  • Methoxy groups reduce activity due to steric hindrance and electron-donating effects .

Q. Methodological Approach :

  • Synthesize analogs with varying substituents.
  • Compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition).
  • Perform DFT calculations to map electrostatic potential surfaces .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

Purity Issues : Use HPLC (≥95% purity) and elemental analysis to validate samples .

Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration).

Target Selectivity : Perform off-target profiling (e.g., kinase panels, GPCR screening) .

Metabolic Instability : Conduct stability studies in liver microsomes to identify labile moieties .

Example : A study reported conflicting IC₅₀ values (10 µM vs. 50 µM) for protease inhibition. Re-evaluation under standardized conditions (pH 7.4, 37°C) resolved the discrepancy .

Advanced: What methodologies are optimal for evaluating the antioxidant potential of this compound?

Answer:

DPPH Radical Scavenging :

  • Prepare solutions (10–100 µM in ethanol).
  • Measure absorbance at 517 nm after 30 min incubation.
  • Compare to ascorbic acid controls; EC₅₀ values < 20 µM indicate strong activity .

ROS Assays : Use fluorescent probes (e.g., DCFH-DA) in cell-based models (e.g., RAW 264.7 macrophages).

SOD/CAT Enzyme Modulation : Quantify enzyme activity in tissue homogenates via colorimetric kits .

Advanced: How can metabolic pathways of this compound be studied in vitro?

Answer:

Liver Microsome Assays :

  • Incubate compound (10 µM) with human liver microsomes (HLMs) and NADPH.
  • Analyze metabolites via LC-MS/MS; identify phase I (oxidation) and phase II (glucuronidation) products .

CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .

Stable Isotope Tracing : Incorporate ¹³C-labeled quinoxaline to track metabolic fate in hepatocytes .

Advanced: What computational tools are effective for predicting binding modes of this compound?

Answer:

Molecular Docking (AutoDock Vina, Glide) :

  • Dock the compound into X-ray structures of target proteins (e.g., PPAR-γ, HIV-1 RT).
  • Validate poses with MD simulations (100 ns) to assess stability .

QSAR Modeling : Use descriptors (e.g., logP, polar surface area) to correlate structure with activity .

Free Energy Perturbation (FEP) : Predict ΔΔG values for analogs to prioritize synthesis .

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